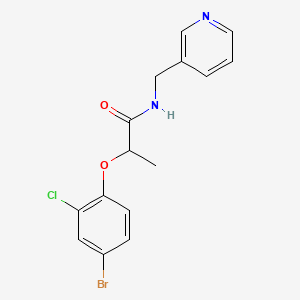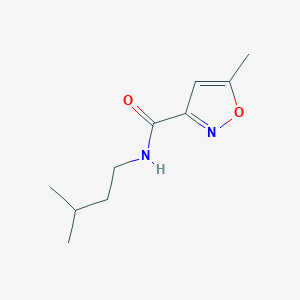
2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide (BCPP) is a chemical compound that is widely used in scientific research for its pharmacological properties. It is a selective and potent antagonist of the P2X7 receptor, which is a ligand-gated ion channel that plays a crucial role in the immune response and inflammation. BCPP has been shown to have potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases.
Mécanisme D'action
2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide is a selective and potent antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages, microglia, and T cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and IL-18. 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide blocks the binding of ATP to the P2X7 receptor and inhibits the downstream signaling pathway, leading to the suppression of inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have anti-inflammatory effects in various disease models, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have anticancer effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide is a potent and selective antagonist of the P2X7 receptor, which makes it an ideal tool compound for investigating the role of the P2X7 receptor in disease pathogenesis. 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has also been shown to have potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has some limitations for lab experiments, including its solubility and stability in aqueous solutions and its potential off-target effects.
Orientations Futures
There are several future directions for the research on 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide. One direction is to investigate the potential therapeutic applications of 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. Another direction is to identify the molecular mechanisms underlying the P2X7 receptor signaling pathway and to develop more potent and selective antagonists of the P2X7 receptor. Furthermore, the development of 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide derivatives with improved solubility and stability could enhance its potential as a tool compound and drug candidate.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has been used in various in vitro and in vivo models to investigate the role of the P2X7 receptor in disease pathogenesis and to identify potential therapeutic targets. 2-(4-bromo-2-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide has also been used as a tool compound to study the molecular mechanisms underlying the P2X7 receptor signaling pathway.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-10(21-14-5-4-12(16)7-13(14)17)15(20)19-9-11-3-2-6-18-8-11/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXMMWYHONGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B4644608.png)
![1-[2-(2-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B4644611.png)

![5-({[3-(dimethylamino)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4644632.png)
![methyl 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4644638.png)
![3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4644643.png)
![3,4-dimethylphenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4644650.png)

![7-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B4644666.png)
![1-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4644687.png)
![N-[2-(methylthio)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4644692.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644697.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4644709.png)
![7-methyl-2-{3-[(4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4644721.png)